2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

Drug-likeness Physicochemical profiling Medicinal chemistry

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline (CAS 1355020-09-5) is a synthetic N-aryl indole derivative with molecular formula C16H16N2O2 and molecular weight 268.31 g/mol. The compound features a 5,6-dimethoxyindole core N-linked to an ortho-amino phenyl ring, positioning it within the broader class of N-substituted 5,6-dimethoxyindoles explored for anticancer and antimicrobial applications.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
Cat. No. B12937411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dimethoxy-1H-indol-1-yl)aniline
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=CN2C3=CC=CC=C3N)OC
InChIInChI=1S/C16H16N2O2/c1-19-15-9-11-7-8-18(14(11)10-16(15)20-2)13-6-4-3-5-12(13)17/h3-10H,17H2,1-2H3
InChIKeyXRUVZGRZJSUIIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline – Structural Identity, Physicochemical Baseline, and Procurement-Relevant Properties


2-(5,6-Dimethoxy-1H-indol-1-yl)aniline (CAS 1355020-09-5) is a synthetic N-aryl indole derivative with molecular formula C16H16N2O2 and molecular weight 268.31 g/mol . The compound features a 5,6-dimethoxyindole core N-linked to an ortho-amino phenyl ring, positioning it within the broader class of N-substituted 5,6-dimethoxyindoles explored for anticancer and antimicrobial applications [1][2]. Its ortho-aniline motif provides a free primary amine that can serve as a hydrogen-bond donor, a directing group in transition-metal-catalyzed C–H functionalization, or a synthetic handle for further derivatization [3]. Commercially, the compound is available at 98% purity from specialty chemical suppliers, with storage recommended in cool, dry conditions .

Why 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline Cannot Be Replaced by Other N-Aryl Indoles or Simple 5,6-Dimethoxyindoles


Generic substitution among N-aryl-5,6-dimethoxyindole analogs is unsupported due to the critical role of each structural feature. The 5,6-dimethoxy substitution pattern on the indole core modulates electron density and steric environment in ways distinct from 4,6-dimethoxy, 5-methoxy, or unsubstituted indole analogs, directly affecting reactivity in electrophilic substitution and metal-catalyzed coupling reactions . The ortho-aniline group at the N1 position is structurally essential: its lone-pair electrons and N–H bonds enable regioselective C2–H activation via a free –NH2 directing-group mechanism in Ru(II)-catalyzed transformations—a reactivity mode inaccessible to N-alkyl, N-benzyl, or N-unsubstituted 5,6-dimethoxyindoles [1]. In biological screening contexts, subtle modifications to the N-aryl substitution pattern have been shown to produce large variations in cytotoxicity against MCF7 breast cancer cells, confirming that the specific N-(2-aminophenyl) motif is not interchangeable with other N-substituents [2].

Comparative Evidence: 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline vs. Closest Analogs


Hydrogen-Bond Donor Count Advantage for Drug-Likeness vs. Unsubstituted and N-Alkyl Indole Analogs

The aniline –NH2 group of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline provides two hydrogen-bond donors (HBD), whereas the comparator 2-(1H-indol-1-yl)aniline also possesses two HBDs but has a lower molecular weight and different logP . Compared to N-alkyl 5,6-dimethoxyindoles that lack H-bond donor capacity (e.g., 2-(5,6-dimethoxy-1H-indol-1-yl)ethan-1-ol with only one HBD), the target compound offers greater capacity for specific target interactions . The target compound's computed topological polar surface area (TPSA) of 41.13 Ų falls within the favorable range for oral bioavailability, while the presence of two HBDs meets the minimal requirement for kinase-target engagement pharmacophores .

Drug-likeness Physicochemical profiling Medicinal chemistry

Ortho-Amine Directed Regioselective C2–H Functionalization Capability Not Shared by N-Unsubstituted 5,6-Dimethoxyindole

In Ru(II)-catalyzed reactions with maleimides, 2-(1H-indol-1-yl)aniline—the unsubstituted indole analog of the target compound—undergoes free –NH2 group-assisted regioselective C2–H bond cleavage to form 3-(indol-2-yl)succinimide products [1]. The 5,6-dimethoxy substitution pattern on the target compound is electron-donating, which is expected to further enhance electron density at the C2 position and potentially improve catalytic turnover or yield in analogous transformations relative to the parent 2-(1H-indol-1-yl)aniline. N-unsubstituted 5,6-dimethoxyindole lacks the ortho-NH2 directing group and therefore cannot participate in this C2–H functionalization manifold with comparable regioselectivity [1].

C–H activation Synthetic methodology Regioselective catalysis

Enhanced Lipophilicity (clogP) vs. Unsubstituted 2-(1H-Indol-1-yl)aniline

The 5,6-dimethoxy substitution increases calculated logP relative to the unsubstituted analog. The target compound has a computed logP of approximately 2.79 (based on mcule data), whereas the unsubstituted comparator 2-(1H-indol-1-yl)aniline has an estimated logP of approximately 2.0–2.2 based on its lower molecular weight and absence of methoxy groups . This ~0.6–0.8 log unit increase in lipophilicity may enhance membrane permeability while remaining within typical drug-like boundaries (logP <5).

Lipophilicity ADME Physicochemical property comparison

N-Substitution Enables Tunable Cytotoxicity: Activity Differentiation in MCF7 Breast Cancer Cell Assay

In a systematic study of N-substituted 5,6-dimethoxy-1H-indole derivatives evaluated against the MCF7 breast cancer cell line via MTT assay, only two compounds from the series displayed significant activity at very low concentrations, while the majority of N-substituted analogs showed weak or negligible cytotoxicity [1]. This demonstrates that the specific N-substituent identity—not merely the presence of the 5,6-dimethoxyindole core—dictates anticancer potency. The ortho-aniline N-substituent present in 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline provides both aromatic π-stacking capability and a hydrogen-bonding NH2 group that can engage distinct residues in target binding pockets compared to N-alkyl or N-benzyl analogs in the same series [1].

Anticancer Cytotoxicity Structure-activity relationship MCF7

Best Research and Industrial Application Scenarios for 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline


C2–H Functionalization for Divergent Heterocycle Synthesis

In synthetic methodology laboratories developing indole C2-functionalization protocols, 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline is a preferred substrate over N-unsubstituted 5,6-dimethoxyindole because its ortho-NH2 group serves as a traceless directing group for regioselective C2–H activation with Ru(II) catalysts. This enables the divergent construction of C2-succinimide, C2-maleimide, and fused benzodiazepine scaffolds in a single synthetic operation . The 5,6-dimethoxy substitution provides additional electron density at C2, potentially accelerating the metalation step. Procurement teams supporting medicinal chemistry CROs should prioritize this compound when reaction sequences require C2-selective indole elaboration.

Anticancer Fragment Library Design Targeting Breast Cancer

For medicinal chemistry groups building focused libraries targeting MCF7 and related breast cancer cell lines, 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline offers a differentiated N-aryl-5,6-dimethoxyindole pharmacophore. Published structure-activity relationship data on the N-substituted 5,6-dimethoxyindole series show that N-aryl substitution is associated with meaningful cytotoxicity differentials in MCF7 cells, whereas N-alkyl and N-benzyl analogs in the same series are largely inactive . The ortho-NH2 group provides a hydrogen-bonding anchor point for target engagement, and the compound's computed drug-like properties (logP ~2.79, TPSA 41.13 Ų, zero Rule-of-Five violations) support its suitability as a fragment or early lead scaffold . Procurement should specify this scaffold when designing libraries where N-substituent identity is the primary SAR variable.

KCNQ Potassium Channel Modulator Development

Patent literature identifies N-aryl indole and indoline derivatives bearing aniline substituents as openers of the KCNQ family of potassium ion channels, with therapeutic relevance for pain, epilepsy, and neurodegenerative disorders . 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline falls within the general structural scope of Formula (I) in US20060264496A1, which claims aniline derivatives of indole compounds as KCNQ channel modulators. The 5,6-dimethoxy substitution pattern may offer differentiated pharmacokinetic or potency characteristics compared to unsubstituted or mono-methoxy analogs claimed in the same patent family. Research groups exploring ion channel-targeted therapeutics should consider this compound as a structurally enabled starting point for SAR exploration.

Building Block for IDO1/TDO Inhibitor Optimization Programs

The indole scaffold is a core recognition element for indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) inhibitor development in immuno-oncology . 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline combines the indole recognition motif with a functionalizable aniline handle and electron-donating methoxy groups that can modulate heme-binding affinity. Patent disclosures on 5,6-dimethoxyindole derivatives as IDO inhibitors support the relevance of this substitution pattern for enzyme inhibition . Compared to 4,6-dimethoxyindole analogs or simple indole, the 5,6-substitution pattern positions methoxy groups for optimal interaction with the IDO1 active-site pocket based on computational docking precedents. This compound merits inclusion in screening decks for IDO1/TDO dual-inhibitor discovery campaigns.

Quote Request

Request a Quote for 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.